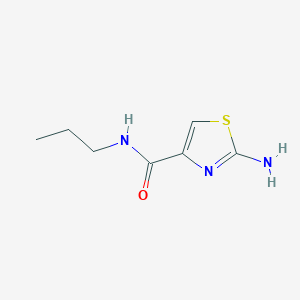

2-amino-N-propyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-propyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-2-3-9-6(11)5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYUFKQRBNTDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation from Amino Acid-Derived Precursors

A prominent method involves starting from amino acid derivatives, which are converted into thioamides and then cyclized to form the thiazole ring. This approach was demonstrated by Patel et al. (2018), where amino-protected (S)-amino acids were converted into amides, then thioamides, and finally into bis-protected thiazoles using calcium carbonate to neutralize hydrobromic acid generated in situ. This method improved yields and simplified purification compared to earlier multi-step procedures but showed partial racemization at the chiral center during aromatization.

-

- Amino acid → amide intermediate

- Amide → thioamide

- Thioamide → thiazole ring (cyclization and aromatization)

-

- Thionyl chloride for amide activation

- Calcium carbonate for neutralization during cyclization

- Boc or Fmoc protecting groups for amino functionalities

Notes on racemization : Acid-catalyzed imine-enamine tautomerism during aromatization can cause partial racemization, which must be monitored for chiral compounds.

Amide Coupling for N-Propyl Substitution

The N-propyl substitution on the carboxamide is typically introduced via amide bond formation between the thiazole-4-carboxylic acid derivative and propylamine or its derivatives.

Coupling reagents such as HOBt (1-Hydroxybenzotriazole), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine) are commonly employed to activate the carboxylic acid for efficient amide bond formation.

Deprotection steps (e.g., Boc removal using trifluoroacetic acid) follow coupling to yield the free amine derivative.

Alternative Synthetic Methods from Patents

According to patent US7037929B1 and WO2000026202A1, the synthesis of 2-amino-thiazole derivatives involves:

Reacting a 2-amino-thiazole intermediate with a suitable carboxylic acid derivative or acid chloride to form the carboxamide.

The mixed anhydride method is cited as an example, where the acid is first converted to a mixed anhydride before coupling with the amine.

The propyl substituent on the amide nitrogen can be introduced by using propylamine or an N-propyl substituted amine in the coupling step.

These patents also highlight the possibility of obtaining various substituted derivatives by altering the R groups on the thiazole ring and the amide substituent, indicating flexibility in the synthetic approach.

Detailed Reaction Scheme Summary

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Protected amino acid | Thionyl chloride, aniline | Amide intermediate | Activation of carboxyl group |

| 2 | Amide intermediate | Lawesson’s reagent or P2S5 (for thioamide formation) | Thioamide intermediate | Conversion to thioamide |

| 3 | Thioamide intermediate | CaCO3, hydrobromic acid neutralization | Bis-protected thiazole | Cyclization to thiazole ring |

| 4 | Thiazole intermediate | Boc deprotection (TFA) | Free amine thiazole | Removal of protecting group |

| 5 | Thiazole-4-carboxylic acid derivative | Propylamine, HOBt, HCTU, DIEA | 2-amino-N-propyl-1,3-thiazole-4-carboxamide | Amide bond formation with propylamine |

Research Findings and Yield Data

The amino acid-derived thiazole synthesis route yields moderate to high product amounts, with improved yields when calcium carbonate is used to neutralize hydrobromic acid during cyclization.

Partial racemization observed during aromatization necessitates careful control of reaction conditions to preserve stereochemistry.

Amide coupling reactions using HOBt/HCTU/DIEA typically proceed with good yields (>70%) under mild conditions at room temperature or slightly elevated temperatures.

The mixed anhydride method described in patents provides an efficient alternative for coupling reactions, with good reproducibility and scalability.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Amino acid-derived thiazole synthesis | Thionyl chloride, Lawesson’s reagent, CaCO3, TFA, HOBt/HCTU/DIEA | High yield, straightforward purification | Partial racemization risk |

| Mixed anhydride coupling (patent) | Mixed anhydride formation, propylamine coupling | Efficient coupling, scalable | Requires careful control of anhydride formation |

| Boc/Fmoc protection strategy | Boc-anhydride, TFA deprotection | Protects amino groups during synthesis | Additional steps for protection/deprotection |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-propyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form thiazolone derivatives.

Reduction: The compound can be reduced to form aminothiazoles.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Thiazolone derivatives

Reduction: Aminothiazoles

Substitution: Substituted aminothiazoles

Scientific Research Applications

Antimicrobial Activity

The thiazole ring system, particularly the 1,3-thiazole derivatives, has been extensively studied for their antimicrobial properties. Compounds containing the thiazole moiety have shown promising activity against a variety of pathogens.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes. For instance, derivatives of 2-amino-1,3-thiazole have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Case Studies : In one study, a series of thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 32 μg/mL against various bacterial strains. Notably, compounds with halogenated phenyl groups showed enhanced antibacterial activity . Another study reported that certain thiazole derivatives had antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Anticancer Properties

The anticancer potential of 2-amino-N-propyl-1,3-thiazole-4-carboxamide has been explored through various studies highlighting its efficacy against different cancer cell lines.

- Cytotoxicity : Research indicates that thiazole derivatives can induce cytotoxicity in cancer cells by targeting specific cellular pathways. For example, a derivative was found to inhibit the growth of HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines significantly .

- Mechanisms : The proposed mechanisms include the induction of apoptosis and disruption of mitotic spindle formation in centrosome-amplified cancer cells through inhibition of kinesins like HSET (KIFC1), which is crucial for proper cell division . This highlights the compound's potential as a lead for developing novel anticancer therapies.

Insecticidal Applications

Insecticidal properties have also been attributed to thiazole derivatives, making them candidates for agricultural applications.

- Effectiveness Against Pests : Compounds such as 2-acylaminothiazole-4-carboxamides have been reported to exhibit insecticidal activity against various agricultural pests including mites and nematodes . The structural modifications in these compounds enhance their effectiveness as insecticides.

- Developmental Studies : A patent describes the synthesis and application of these compounds as effective sterilants and insecticides, showcasing their potential utility in pest management strategies .

Drug Resistance Modulation

Another significant application of this compound is in overcoming drug resistance in cancer therapy.

- P-glycoprotein Inhibition : Certain thiazole derivatives have been shown to reverse drug resistance by modulating P-glycoprotein (P-gp) activity, a major player in multidrug resistance. For instance, a derivative was found to increase intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cancer cell lines .

Data Summary Table

Mechanism of Action

The mechanism by which 2-amino-N-propyl-1,3-thiazole-4-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activities. For example, it may inhibit bacterial cell wall synthesis or modulate immune responses.

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-Carboxamide Derivatives

Substituent Variations

Key structural analogs differ in substituents at the thiazole ring, influencing physicochemical properties and bioactivity:

Key Observations :

- The amino group in the target compound may enhance solubility compared to DAMPTC’s dichlorophenyl group, which is more hydrophobic .

- Stereochemistry : Compound 31 () is synthesized using (S)-proline, suggesting chirality impacts its activity, though this is unconfirmed for the target compound .

Antiviral Activity

Key Observations :

- The hydrophobic N-propyl group in the target compound may limit antiviral potency compared to DAMPTC’s morpholinopropyl group, which enhances binding to the influenza NP T-loop pocket .

- Amino group vs. hydroxyl group: The hydroxy-2-methylpropyl analog () shows superior CHIKV inhibition (IC50 = 0.24 µM), suggesting polar groups enhance activity against viral translation machinery .

Receptor Binding and Enzyme Inhibition

- LPA Receptor Antagonists (): Substituted thiazole-4-carboxamides with sulfonamide groups (e.g., N-(dimethylsulfamoyl)-5-methyl-...) exhibit antagonism via hydrophobic and hydrogen-bonding interactions. The target compound lacks sulfonamide groups, likely reducing LPA receptor affinity .

- Influenza RNA Binding Inhibitors (): F66 and naproxen target RNA-binding grooves, unlike DAMPTC or the target compound, which interact with protein oligomerization domains .

Physicochemical and Pharmacokinetic Properties

- Solubility: The amino group in the target compound may improve aqueous solubility compared to DAMPTC’s dichlorophenyl group, which is highly lipophilic .

- Metabolic Stability : The N-propyl chain in the target compound could reduce metabolic degradation compared to tert-butyl carbamate derivatives (e.g., Compound 30, ), which are prone to enzymatic hydrolysis .

Biological Activity

2-Amino-N-propyl-1,3-thiazole-4-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, an amino group, and a carboxamide functional group, contributing to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 185.25 g/mol. The thiazole ring is known for its role in various biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, interaction studies have shown that this compound may inhibit enzymes associated with cancer progression by targeting ATP-binding sites in proteins linked to drug resistance.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxicity of thiazole derivatives, this compound was shown to reduce cell viability in several cancer cell lines significantly. The following table summarizes the findings:

| Compound | Cell Line | Concentration (μM) | % Cell Viability |

|---|---|---|---|

| This compound | MCF-7 | 50 | 40% |

| This compound | HCT-116 | 50 | 45% |

| Reference Drug (Cisplatin) | MCF-7 | 50 | 30% |

These results indicate that while the compound exhibits promising anticancer properties, it is essential to optimize its structure for enhanced efficacy and selectivity against specific cancer types .

Antimicrobial Activity

Compounds containing thiazole rings are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The following table illustrates the minimum inhibitory concentration (MIC) values obtained from tests against various microbial strains:

| Microbial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Candida albicans | 10.0 |

These findings underscore the potential application of this compound in treating infections caused by resistant bacterial strains .

The mechanism by which this compound exerts its effects involves the inhibition of key protein targets within cells. For instance, studies have suggested that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound's interaction with these kinases leads to cell cycle arrest at the G2/M phase, thereby reducing proliferation in cancer cells .

Q & A

Q. What synthetic methodologies are recommended for 2-amino-N-propyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between thiazole precursors and propylamine derivatives. Key steps include:

- Using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation .

- Optimizing solvent systems (e.g., acetonitrile or DMF) and reflux conditions (60–100°C) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to isolate the target compound. Yields can be improved by controlling stoichiometry and reaction time .

Q. How should researchers validate the structural integrity and purity of this compound?

Comprehensive characterization involves:

- NMR spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR shifts, particularly for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and propylamide moiety (δ 1.0–1.5 ppm for methyl groups) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS m/z 228.3 [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .

- Microbial susceptibility testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory results in biological activity across assay systems be resolved?

Contradictions may arise from assay-specific variables. Mitigation strategies include:

- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Orthogonal assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Metabolic stability testing : Assess compound degradation in serum or liver microsomes to rule out pharmacokinetic artifacts .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) of derivatives?

SAR studies require:

- Systematic analog synthesis : Modify the propyl group (e.g., cyclopropyl or branched chains) and thiazole substituents (e.g., halogenation) .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to target proteins .

- Bioactivity clustering : Compare IC₅₀ values across analogs to identify critical functional groups .

Q. How can scaling up synthesis maintain purity, and what challenges arise?

Challenges include side reactions (e.g., dimerization) and solvent waste. Solutions involve:

- Flow chemistry : Continuous synthesis reduces batch variability and improves heat management .

- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Validate with:

- Hill slope analysis : Identify cooperativity (slope ≠1) .

- Residual plots : Check for heteroscedasticity in replicate measurements .

Q. How should researchers address low reproducibility in biological assays?

- Standardize protocols : Pre-incubate reagents to equilibrium and control temperature/humidity .

- Blind experiments : Mask sample identities to reduce bias .

- Inter-laboratory validation : Collaborate with independent labs to confirm findings .

Mechanistic Studies

Q. What techniques are used to investigate the compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.